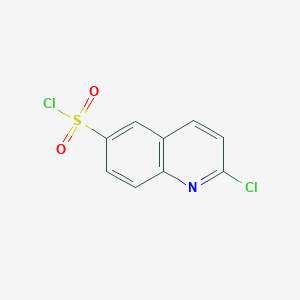

2-Chloroquinoline-6-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloroquinoline-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSXSFGTHBBROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585472 | |

| Record name | 2-Chloroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205055-71-6 | |

| Record name | 2-Chloroquinoline-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroquinoline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroquinoline-6-sulfonyl chloride: Chemical Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloroquinoline-6-sulfonyl chloride. This compound is a valuable intermediate in organic synthesis, particularly for the development of novel sulfonamide derivatives with potential applications in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, outlines a plausible synthetic methodology, and explores its reactivity profile. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties

This compound (CAS No. 205055-71-6) is a heterocyclic aromatic compound featuring a quinoline core substituted with a chloro group at the 2-position and a sulfonyl chloride group at the 6-position.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 205055-71-6 | [1] |

| Molecular Formula | C₉H₅Cl₂NO₂S | [1] |

| Molecular Weight | 262.11 g/mol | [1] |

| Appearance | Off-White to Beige Solid | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available (likely unstable at high temperatures) | [3] |

| Solubility | Soluble in various organic solvents | [4] |

| Storage Conditions | 2-8°C, under inert atmosphere, hygroscopic | [2] |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from general procedures for sulfonation and chlorination of aromatic compounds and the synthesis of analogous quinoline sulfonyl chlorides.[5][6][7]

Protocol 1: Synthesis of 2-Chloroquinoline-6-sulfonic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-chloroquinoline (1.0 equivalent) to an excess of chlorosulfonic acid (at least 5 equivalents) at 0°C with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-70°C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The precipitated 2-chloroquinoline-6-sulfonic acid can be isolated by filtration, washed with cold water, and dried.

Protocol 2: Synthesis of this compound from 2-Chloroquinoline-6-sulfonic acid

-

To a flask containing 2-chloroquinoline-6-sulfonic acid (1.0 equivalent), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

The reaction mixture is typically heated under reflux until the evolution of gaseous byproducts (HCl and SO₂) ceases.

-

After cooling, the excess chlorinating agent can be removed by distillation under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable organic solvent.

Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity makes it a valuable precursor for the synthesis of a wide range of sulfonamide and sulfonate ester derivatives.

Reaction with Nucleophiles

Caption: General reaction of this compound with nucleophiles.

A common application of this reactivity is the synthesis of sulfonamides through the reaction with primary or secondary amines.[8] This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Protocol 3: General Procedure for the Synthesis of 2-Chloroquinoline-6-sulfonamides

-

Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

To this solution, add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Upon completion, the reaction mixture can be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure.

-

The resulting sulfonamide can be purified by column chromatography or recrystallization.

Spectral Data

While specific spectral data for this compound are not widely published, the expected characteristic spectral features can be inferred from the analysis of similar compounds.

Infrared (IR) Spectroscopy: Aromatic sulfonyl chlorides typically exhibit strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the regions of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing effect of the sulfonyl chloride group will likely cause a downfield shift of the protons on the benzene ring of the quinoline nucleus, particularly the protons ortho and para to the sulfonyl group.

-

¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region. The carbon atom attached to the sulfonyl chloride group is expected to be deshielded.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 261 and an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.[9] Fragmentation may involve the loss of the sulfonyl chloride group or cleavage of the quinoline ring.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also hygroscopic and should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Store the compound in a tightly sealed container under an inert atmosphere at the recommended temperature of 2-8°C.[2]

Conclusion

This compound is a reactive intermediate with significant potential in the synthesis of novel heterocyclic compounds for drug discovery and materials science. While specific data on its physical properties and synthesis are limited, this guide provides a comprehensive overview based on available information and established chemical principles. The outlined synthetic pathway and reactivity profile offer a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further research is warranted to fully characterize its properties and explore its applications.

References

- 1. scbt.com [scbt.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Buy 2-Chloroquinoxaline-6-sulfonyl chloride | 877078-00-7 [smolecule.com]

- 5. rsc.org [rsc.org]

- 6. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 2-Chloroquinoline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic considerations for 2-chloroquinoline-6-sulfonyl chloride. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the utilization of this compound as a versatile chemical intermediate.

Molecular Structure and Properties

This compound is a bifunctional molecule featuring a quinoline heterocyclic system, a reactive sulfonyl chloride group, and a chlorine substituent on the quinoline ring. The presence of these distinct chemical entities imparts a unique reactivity profile, making it a valuable building block in the synthesis of a diverse range of more complex molecules, particularly in the realm of drug discovery.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂NO₂S | [1] |

| Molecular Weight | 262.11 g/mol | [2] |

| CAS Number | 205055-71-6 | [1][2] |

| Appearance | Off-White to Beige Solid | [1] |

| Synonyms | 2-Chloro-6-quinolinesulfonyl chloride | [1][2] |

Synthesis and Experimental Protocols

A plausible synthetic route, based on established chemical principles, is outlined below.

Caption: General synthetic pathway for this compound.

General Experimental Protocol for Chlorosulfonation of an Aromatic Compound:

-

Reaction Setup: The aromatic starting material (e.g., 2-chloroquinoline) is added portion-wise to an excess of chlorosulfonic acid, typically at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction is performed in a flask equipped with a stirrer and a gas outlet to vent the hydrogen chloride gas that evolves.

-

Reaction Conditions: After the addition is complete, the reaction mixture is gradually warmed to room temperature and may be heated to a higher temperature (e.g., 50-100 °C) for a period of time to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated solid product, the sulfonyl chloride, is then collected by filtration.

-

Purification: The crude product is washed with cold water to remove any remaining acid and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

It is crucial to note that this is a generalized procedure, and the optimal reaction conditions, such as temperature, reaction time, and purification solvent, would need to be determined empirically for the specific synthesis of this compound.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not available in the public domain. However, based on the known spectral properties of analogous quinoline and sulfonyl chloride-containing compounds, the expected key spectroscopic features can be predicted.

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Aromatic protons on the quinoline ring would appear as a set of multiplets in the downfield region (typically δ 7.5-9.0 ppm). The exact chemical shifts and coupling patterns would be dependent on the substitution pattern. |

| ¹³C NMR | Aromatic carbons of the quinoline ring would resonate in the δ 120-150 ppm range. The carbon bearing the sulfonyl chloride group would be expected to be significantly downfield due to the electron-withdrawing nature of the substituent. |

| IR Spectroscopy | Characteristic strong absorption bands for the sulfonyl chloride group would be expected in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹ corresponding to the asymmetric and symmetric S=O stretching vibrations, respectively. |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (262.11 g/mol ). A characteristic isotopic pattern for the two chlorine atoms would be observed. Fragmentation would likely involve the loss of SO₂Cl, Cl, or SO₂. |

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a wide array of sulfonamide derivatives. The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs with diverse therapeutic applications, including antibacterial, anticancer, anti-inflammatory, and antiviral agents.

The primary utility of this compound in a medicinal chemistry context is its reaction with primary or secondary amines to form the corresponding sulfonamides.

Caption: General reaction of this compound to form sulfonamides.

The quinoline scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities. By incorporating the quinoline moiety, novel sulfonamide-based drug candidates can be designed and synthesized. The 2-chloro substituent provides an additional site for chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening and lead optimization.

While specific signaling pathways modulated by derivatives of this compound have not been explicitly reported, the broad biological activities of quinoline-based sulfonamides suggest potential interactions with a variety of biological targets, including enzymes and receptors involved in cell signaling, proliferation, and microbial pathogenesis.

Conclusion

This compound represents a strategically important building block for the synthesis of novel sulfonamide derivatives with potential therapeutic applications. Its bifunctional nature allows for the facile introduction of the 2-chloroquinoline scaffold into a wide range of molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a foundational understanding of its structure, properties, and synthetic utility based on established chemical principles and data from analogous compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Chloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for producing 2-chloroquinoline derivatives. The 2-chloroquinoline scaffold is a critical pharmacophore and a versatile synthetic intermediate in the development of novel therapeutics and functional materials. This document details both classical and modern synthetic methodologies, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Core Synthesis of the 2-Chloroquinoline Ring System

The most direct and widely employed method for the synthesis of substituted 2-chloroquinolines is the Vilsmeier-Haack reaction, which typically yields 2-chloro-3-formylquinoline derivatives from readily available acetanilides.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds. In the context of 2-chloroquinoline synthesis, it involves the reaction of an N-arylacetamide (acetanilide) with the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This one-pot reaction proceeds through formylation, chlorination, and cyclization to afford the 2-chloro-3-formylquinoline core.[1]

The reaction is particularly effective for N-arylacetamides bearing electron-donating groups, which facilitate the electrophilic cyclization step.[2]

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The acetanilide then reacts with the Vilsmeier reagent, leading to a cascade of reactions involving intramolecular cyclization and subsequent chlorination to form the final 2-chloro-3-formylquinoline product.

The following table summarizes the yields of various substituted 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilides.

| Substituent on Acetanilide | Product | Yield (%) | Reference |

| H | 2-Chloro-3-formylquinoline | 63 | [3] |

| 6-Me | 2-Chloro-6-methyl-3-formylquinoline | 68 | |

| 7-Me | 2-Chloro-7-methyl-3-formylquinoline | 72 | |

| 8-Me | 2-Chloro-8-methyl-3-formylquinoline | 63-75 | [4] |

| 8-Et | 2-Chloro-8-ethyl-3-formylquinoline | 70 | |

| 6-OMe | 2-Chloro-6-methoxy-3-formylquinoline | 78 | |

| 8-OMe | 2-Chloro-8-methoxy-3-formylquinoline | 76 | |

| 6-Cl | 2,6-Dichloro-3-formylquinoline | 69-70 | [3] |

| 7-Cl | 2,7-Dichloro-3-formylquinoline | 65 |

-

Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 12 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.

-

Addition of Acetanilide: To this freshly prepared Vilsmeier reagent, add the corresponding substituted acetanilide (1 equivalent) portion-wise while maintaining the low temperature.

-

Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it slowly into crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Classical Quinoline Syntheses: General Approaches

While the Vilsmeier-Haack reaction is a primary route to 2-chloro-3-formylquinolines, several classical named reactions provide access to the broader quinoline scaffold. By using appropriately chlorinated starting materials, these methods can be adapted for the synthesis of various 2-chloroquinoline derivatives.

Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[2] For example, the reaction of m-chloroaniline with acetylacetone can yield 7-chloro-2,4-dimethylquinoline.[2]

References

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group on a Quinoline Ring

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the sulfonyl chloride functional group attached to a quinoline ring. Quinoline-based compounds are of significant interest in medicinal chemistry, and the sulfonyl chloride moiety serves as a versatile handle for the synthesis of a wide array of derivatives with diverse biological activities.[1][2] This document details key reactions, presents quantitative data, provides experimental protocols, and visualizes reaction workflows and relevant signaling pathways.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for the quinoline sulfonyl chloride group is nucleophilic substitution at the electrophilic sulfur atom. This reaction is readily achieved with a variety of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[3] This transformation is fundamental to the synthesis of numerous biologically active compounds.[4][5]

Synthesis of Quinoline Sulfonamides

The reaction of a quinoline sulfonyl chloride with an amine proceeds via a nucleophilic attack of the amine on the sulfur atom, leading to the displacement of the chloride leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[3]

General Reaction Scheme:

Caption: General synthesis of quinoline sulfonamides.

Quantitative Data on Sulfonamide Synthesis:

The following table summarizes the yields for the synthesis of various N-substituted quinoline-8-sulfonamides, demonstrating the versatility of this reaction.

| Amine Nucleophile | Product | Yield (%) | Reference |

| Propargylamine | N-propargyl-quinoline-8-sulfonamide | 91 | [6] |

| N-Methylpropargylamine | N-methyl-N-propargyl-quinoline-8-sulfonamide | 95 | [6] |

| Imidazole | 8-(Imidazol-1-ylsulfonyl)quinoline | 87 | [7] |

| Triazole | 8-(Triazol-1-ylsulfonyl)quinoline | 81 | [7] |

| Tetrazole | 8-(Tetrazol-1-ylsulfonyl)quinoline | 80 | [7] |

Experimental Protocol: Synthesis of N-propargyl-quinoline-8-sulfonamide [6]

-

Reaction Setup: A solution of propargylamine (2 mmol) and triethylamine (3 mmol) in chloroform (30 mL) is cooled to 5 °C in an ice bath.

-

Addition of Sulfonyl Chloride: To the cooled solution, 8-quinolinesulfonyl chloride (1 mmol) is added in portions while stirring.

-

Reaction: The cooling bath is removed, and the reaction mixture is stirred for 2 hours at room temperature.

-

Workup: The solvent is removed under reduced pressure using a rotary evaporator. Water (10 mL) is added to the residue, and the resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed on the filter with two portions of water (10 mL each) and dried in air to yield the final product.

Caption: Workflow for N-propargyl-quinoline-8-sulfonamide synthesis.

Reduction of the Sulfonyl Chloride Group

The sulfonyl chloride group on the quinoline ring can be reduced to the corresponding thiol. This transformation is valuable for introducing a nucleophilic sulfur handle, enabling further derivatization. A common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄).[8][9]

General Reaction Scheme:

Caption: Reduction of quinoline sulfonyl chloride to quinoline thiol.

Experimental Protocol: General Procedure for the Reduction of an Aryl Sulfonyl Chloride [8][9]

Disclaimer: This is a general procedure for the reduction of aryl sulfonyl chlorides. Specific conditions for quinoline sulfonyl chlorides may need to be optimized.

-

Reaction Setup: To a solution of lithium aluminum hydride (4 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of the quinoline sulfonyl chloride (1 equivalent) in anhydrous THF is added dropwise at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Purification: The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the quinoline thiol.

Palladium-Catalyzed Cross-Coupling Reactions

The sulfonyl chloride group can participate in palladium-catalyzed cross-coupling reactions, serving as a leaving group to enable the formation of new carbon-carbon bonds. This modern synthetic approach expands the utility of quinoline sulfonyl chlorides beyond traditional nucleophilic substitution.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the quinoline ring and a variety of organic fragments via an organoboron intermediate.[10][11][12] This reaction is a powerful tool for the synthesis of biaryl and related structures.

Catalytic Cycle:

References

- 1. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry - Google Patents [patents.google.com]

- 8. 2. LiAlH4 | PPT [slideshare.net]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Yoneda Labs [yonedalabs.com]

An In-Depth Technical Guide to the Electrophilicity of 2-Chloroquinoline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-6-sulfonyl chloride is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis, primarily owing to its distinct electrophilic characteristics. This technical guide provides a comprehensive analysis of the electrophilic nature of its two key reactive sites: the sulfur atom of the sulfonyl chloride group and the carbon atoms of the chloroquinoline ring. By examining the electronic properties and reactivity of these centers, this document aims to serve as a valuable resource for professionals engaged in the design and development of novel chemical entities. This guide synthesizes information on the compound's reactivity, presents comparative quantitative data from related structures, details relevant experimental protocols, and provides visualizations of its chemical behavior.

Introduction to the Electrophilic Nature of this compound

This compound (CAS: 205055-71-6, Molecular Formula: C₉H₅Cl₂NO₂S) is a heterocyclic compound featuring two highly electrophilic centers.[1][2] The inherent reactivity of this molecule is dictated by the presence of a sulfonyl chloride group at the 6-position and a chlorine substituent at the 2-position of the quinoline scaffold. These functionalities allow for selective reactions with a wide array of nucleophiles, making it a versatile building block in the synthesis of complex organic molecules.[3]

The two primary sites of electrophilicity are:

-

The Sulfonyl Chloride Group: The sulfur atom is highly electron-deficient due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom, making it a hard electrophile susceptible to attack by various nucleophiles.[4]

-

The Chloroquinoline Ring: The quinoline ring, particularly positions C2 and C4, is activated towards nucleophilic aromatic substitution (SₙAr). The electronegative nitrogen atom in the ring withdraws electron density, rendering these positions electrophilic.[5]

This guide will dissect the reactivity of each of these electrophilic centers, providing a framework for predicting and controlling the outcomes of reactions involving this compound.

Electrophilicity of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a powerful electrophile, widely utilized in the formation of sulfonamides, sulfonates, and other sulfur-containing compounds.[6] The sulfur atom is in a high oxidation state (+6) and is bonded to three electronegative atoms (two oxygens and one chlorine), which strongly polarize the S-Cl bond and render the sulfur atom highly susceptible to nucleophilic attack. Reactions at the sulfonyl chloride group typically proceed via a nucleophilic substitution mechanism.[4][7]

Quantitative Insights into Reactivity

The table below summarizes Hammett ρ values for the hydrolysis of substituted benzenesulfonyl chlorides, illustrating the sensitivity of the reaction to electronic effects.

| Reaction Condition | Nucleophile | ρ (rho) Value | Implication for this compound |

| Alkaline Hydrolysis in Water | OH⁻ | +1.564 | The quinoline ring, particularly with the electron-withdrawing chloro group, is expected to enhance the electrophilicity of the sulfonyl chloride group, leading to a high reactivity towards strong nucleophiles.[8] |

| Neutral Hydrolysis (Solvolysis) | H₂O | Curved Plot | For weaker nucleophiles, the reaction mechanism can be more complex. However, the overall electron-withdrawing nature of the 2-chloroquinoline substituent would still favor nucleophilic attack compared to an unsubstituted or electron-donating-group-substituted aryl sulfonyl chloride.[8] |

Experimental Protocol: General Synthesis of Sulfonamides

This protocol describes a general method for the reaction of an aryl sulfonyl chloride, such as this compound, with a primary or secondary amine to form the corresponding sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Tertiary amine base (e.g., triethylamine or pyridine, 1.5 - 2.0 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add the tertiary amine base to the solution.

-

In a separate flask, dissolve this compound in the same anhydrous solvent.

-

Add the solution of this compound dropwise to the cooled amine solution over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Electrophilicity of the 2-Chloroquinoline Ring

The quinoline ring system is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing effect of the ring nitrogen.[5] The presence of a good leaving group, such as a chloride ion, at these positions facilitates nucleophilic aromatic substitution (SₙAr). In this compound, the C2 position is primed for such reactions.

Factors Influencing Reactivity

The reactivity of chloroquinolines in SₙAr reactions is influenced by several factors:

-

Position of the Leaving Group: The C2 and C4 positions are significantly more electrophilic than other positions on the quinoline ring due to resonance stabilization of the Meisenheimer-like intermediate.[9]

-

Nature of the Nucleophile: Stronger nucleophiles react more readily.

-

Solvent: Polar aprotic solvents can accelerate SₙAr reactions.

-

Temperature: Higher temperatures are often required to overcome the activation energy for the disruption of aromaticity in the intermediate step.

The table below provides a qualitative comparison of the reactivity of different positions on a chloroquinoline ring towards nucleophilic attack.

| Position of Chlorine | Relative Reactivity | Rationale |

| C2 | High | The negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization.[5] |

| C4 | High | Similar to the C2 position, the intermediate is stabilized by the ring nitrogen.[5] |

| C3, C5, C6, C7, C8 | Low | The negative charge in the intermediate cannot be effectively delocalized onto the ring nitrogen, resulting in lower stability. |

Experimental Protocol: General Nucleophilic Aromatic Substitution on 2-Chloroquinoline

This protocol outlines a general procedure for the substitution of the chlorine atom at the C2 position of 2-chloroquinoline with a nucleophile, such as an amine or an alcohol.

Materials:

-

This compound

-

Nucleophile (e.g., a primary amine, 1.5 - 2.0 equivalents)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))

-

Optional: Base (e.g., potassium carbonate or triethylamine, if the nucleophile is an alcohol or a salt of a weak acid)

-

Reflux apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound and the nucleophile in the chosen solvent.

-

If required, add the base to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Visualizing the Electrophilicity and Reactivity

Graphical representations can aid in understanding the complex reactivity of this compound. The following diagrams were generated using the DOT language to illustrate key concepts.

References

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 2-Chloroquinoline-6-sulfonyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-chloroquinoline-6-sulfonyl chloride (CAS No: 205055-71-6), a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₅Cl₂NO₂S[1]

-

Molecular Weight: 262.11 g/mol [1]

-

CAS Number: 205055-71-6[1]

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic vibrational frequencies, and expected fragmentation patterns.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 8.7 | d | 1H | H-5 |

| ~ 8.2 - 8.4 | dd | 1H | H-7 |

| ~ 8.1 - 8.3 | d | 1H | H-8 |

| ~ 7.8 - 8.0 | d | 1H | H-4 |

| ~ 7.6 - 7.8 | d | 1H | H-3 |

Note: Chemical shifts are approximate and coupling constants (J) have not been predicted. The downfield shifts of protons on the benzene ring (H-5, H-7, H-8) are attributed to the strong electron-withdrawing effect of the sulfonyl chloride group.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 152 - 155 | C-2 |

| ~ 148 - 151 | C-8a |

| ~ 140 - 143 | C-6 |

| ~ 138 - 141 | C-4 |

| ~ 132 - 135 | C-4a |

| ~ 130 - 133 | C-8 |

| ~ 128 - 131 | C-5 |

| ~ 125 - 128 | C-7 |

| ~ 123 - 126 | C-3 |

Note: The carbon atom attached to the sulfonyl chloride group (C-6) is expected to be significantly downfield. The chemical shifts are estimated based on data for related quinoline structures and general substituent effects.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~ 1600 - 1450 | Medium | C=C and C=N stretching (quinoline ring) |

| ~ 1370 - 1385 | Strong | Asymmetric SO₂ stretching (sulfonyl chloride) |

| ~ 1180 - 1195 | Strong | Symmetric SO₂ stretching (sulfonyl chloride) |

| ~ 800 - 900 | Strong | C-H bending (out-of-plane) |

| ~ 700 - 800 | Strong | C-Cl stretching |

Note: The two strong absorption bands for the symmetric and asymmetric stretching of the SO₂ group are highly characteristic of sulfonyl chlorides.[2]

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 261 / 263 / 265 | High / Medium / Low | [M]⁺• (Molecular ion peak) with characteristic isotopic pattern for two chlorine atoms. |

| 162 / 164 | Medium | [M - SO₂Cl]⁺• (Loss of sulfonyl chloride radical) |

| 127 | High | [C₈H₅N]⁺ (Quinoline fragment after loss of Cl and SO₂Cl) |

| 99 / 101 | Low | [SO₂Cl]⁺ (Sulfonyl chloride cation) with characteristic isotopic pattern for one chlorine atom.[2] |

Note: The mass spectrum is expected to show a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion due to the presence of two chlorine atoms. The relative intensities of these peaks will depend on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan prior to sample analysis.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: Employ a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition: Scan a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

This document is intended for informational purposes only. The predicted data should be confirmed by experimental analysis.

References

An In-depth Technical Guide to the Solubility Profile of 2-Chloroquinoline-6-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloroquinoline-6-sulfonyl chloride (CAS No. 205055-71-6). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on the compound's chemical structure and the behavior of related molecules. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility and visual workflows to guide laboratory procedures and synthetic applications.

Introduction

This compound is a bifunctional organic compound featuring a quinoline heterocyclic core and a reactive sulfonyl chloride group. This structure makes it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. The quinoline moiety is a common scaffold in many biologically active compounds, while the sulfonyl chloride group is a key precursor for the synthesis of sulfonamides, a class of compounds with a wide range of pharmaceutical applications, including antibacterial and anticancer agents.

The solubility of this compound in various solvents is a critical parameter that governs its utility in synthetic chemistry. It influences reaction kinetics, choice of reaction conditions, purification methods, and the feasibility of formulation. A thorough understanding of its solubility is therefore essential for optimizing its use in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 205055-71-6 | [1] |

| Molecular Formula | C₉H₅Cl₂NO₂S | [1] |

| Molecular Weight | 262.11 g/mol | [1] |

| Appearance | Off-White to Beige Solid | [2] |

| Alternate Names | 2-Chloro-6-quinolinesulfonyl Chloride | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively reported, a qualitative assessment can be inferred from its chemical structure and the known properties of sulfonyl chlorides and quinoline derivatives.

The molecule possesses both polar (sulfonyl chloride, nitrogen in the quinoline ring) and non-polar (chlorinated aromatic rings) characteristics. This suggests it will be sparingly soluble or insoluble in water but will exhibit greater solubility in a range of organic solvents.

A critical consideration is the high reactivity of the sulfonyl chloride functional group. This group is susceptible to hydrolysis in the presence of protic solvents like water and alcohols, leading to the formation of the corresponding sulfonic acid. This reaction not only consumes the starting material but also alters the solubility properties of the solute. Therefore, for solubility determination in protic solvents, the rate of solvolysis must be considered, and anhydrous solvents are recommended for non-reactive solubility studies.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Expected Solubility | Rationale and Remarks |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Freely Soluble | These solvents can solvate the polar regions of the molecule without reacting with the sulfonyl chloride group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble to Freely Soluble | Good solvents for a wide range of organic compounds, including those with aromatic and chloro- substituents. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately Soluble to Soluble | The ether oxygen can interact with the molecule, but overall polarity may limit high solubility compared to polar aprotic solvents. |

| Non-Polar Aromatic | Toluene, Benzene | Sparingly Soluble to Soluble | The aromatic rings of the solvent can interact with the quinoline core via π-stacking. |

| Non-Polar Aliphatic | Hexanes, Heptane | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant solubility in non-polar aliphatic solvents. |

| Polar Protic | Water | Insoluble | Low affinity for water and reactive. Hydrolysis to the corresponding sulfonic acid is expected. |

| Alcohols | Methanol, Ethanol | Soluble (with reaction) | Will likely dissolve but will undergo solvolysis to form sulfonate esters. |

Note: This table is illustrative and intended for guidance. Experimental verification is essential.

Experimental Protocols for Solubility Determination

Given the lack of published quantitative data, the following protocols are provided for researchers to determine the solubility of this compound.

This method provides a rapid, preliminary assessment of solubility.

Methodology:

-

Add approximately 10-20 mg of this compound to a dry glass vial.

-

Add 1 mL of the chosen anhydrous solvent to the vial.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a dark, contrasting background.

-

Record the observation:

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the selected anhydrous solvent. The presence of undissolved solid is necessary to ensure saturation.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or agitator at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure the system reaches equilibrium.

-

-

Separation of Saturated Solution:

-

Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe.

-

Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.

-

-

Quantification:

-

Gravimetric Method: Accurately weigh a clean, dry, pre-weighed container. Transfer the filtered saturated solution to it. Carefully evaporate the solvent under reduced pressure or in a fume hood. Once the solvent is fully removed, reweigh the container with the solid residue. The difference in weight gives the mass of the dissolved solid.

-

Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, prepare a calibration curve of absorbance versus concentration using standard solutions of known concentrations. Dilute the filtered saturated solution with a known factor to bring its absorbance into the linear range of the calibration curve. Measure the absorbance and calculate the concentration.

-

-

Calculation of Solubility:

-

Express the solubility in desired units, such as mg/mL or g/100 mL, based on the mass of the dissolved solid and the volume of the solvent used.

-

Mandatory Visualizations

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: Workflow for the Experimental Determination of Solubility.

This diagram illustrates the primary synthetic utility of this compound in forming a sulfonamide linkage, a common step in drug discovery.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of quinoline sulfonyl chlorides, a class of compounds that has become a cornerstone in medicinal chemistry and organic synthesis. This document details the evolution of their preparation, presents quantitative data from key experiments, and elucidates their mechanisms of action in relevant biological pathways.

Discovery and Historical Context

The journey of quinoline sulfonyl chlorides is intrinsically linked to the history of quinoline itself. First isolated from coal tar in 1834, quinoline's aromatic, heterocyclic structure quickly captured the interest of chemists in the burgeoning field of organic synthesis. The late 19th century saw the development of foundational methods for quinoline synthesis, such as the Skraup synthesis in 1880 and the Friedländer synthesis in 1882, which opened the door to a vast array of quinoline derivatives.

The discovery of quinoline sulfonyl chlorides followed the logical progression of aromatic chemistry. The sulfonation of aromatic compounds was a well-established reaction by the late 19th century. It is highly probable that the first synthesis of a quinoline sulfonyl chloride occurred in the late 19th or early 20th century, following the successful sulfonation of quinoline to produce quinoline sulfonic acids. The subsequent conversion of these sulfonic acids to the corresponding sulfonyl chlorides would have utilized reagents common at the time, such as phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃).

While a single, definitive publication marking the "discovery" of the first quinoline sulfonyl chloride is elusive in readily available historical records, the chemical knowledge and techniques of the era strongly suggest its synthesis was a natural extension of the work on quinoline and its derivatives. Early reports in German chemical journals, such as the Berichte der deutschen chemischen Gesellschaft, detail the sulfonation of quinoline and the general reactions of sulfonic acids, laying the direct groundwork for the synthesis of quinoline sulfonyl chlorides.

The true significance of quinoline sulfonyl chlorides, however, began to be realized in the mid to late 20th century with the rise of medicinal chemistry. Their utility as versatile intermediates for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, propelled them into the forefront of drug discovery research.

Synthetic Methodologies and Key Experimental Data

The synthesis of quinoline sulfonyl chlorides can be broadly categorized into two main approaches: the direct sulfonation and chlorination of quinoline, and the synthesis of a quinoline ring from precursors already bearing a sulfonic acid or sulfonyl chloride group.

Synthesis of Quinoline-8-Sulfonyl Chloride

One of the most common methods for the synthesis of quinoline-8-sulfonyl chloride involves the direct sulfonation of quinoline followed by chlorination of the resulting quinoline-8-sulfonic acid.

Table 1: Quantitative Data for the Synthesis of Quinoline-8-Sulfonyl Chloride

| Step | Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Melting Point (°C) | Reference |

| 1 | Quinoline | Chlorosulfonic acid | 140°C, 10 hours | Quinoline-8-sulfonic acid intermediate | - | - | --INVALID-LINK-- |

| 2 | Quinoline-8-sulfonic acid intermediate | Thionyl chloride | 70°C, 4 hours | Quinoline-8-sulfonyl chloride | 99 | Not Reported | --INVALID-LINK-- |

Synthesis of 8-Hydroxyquinoline-5-Sulfonyl Chloride

The synthesis of 8-hydroxyquinoline-5-sulfonyl chloride is of significant interest due to the biological activities of its derivatives.

Table 2: Quantitative Data for the Synthesis of 8-Hydroxyquinoline-5-Sulfonyl Chloride

| Step | Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Melting Point (°C) | Reference |

| 1 | 8-Hydroxyquinoline | Chlorosulfonic acid | Room temperature | 8-Hydroxyquinoline-5-sulfonyl chloride | High | Not Reported | --INVALID-LINK-- |

Experimental Protocols

Industrial Preparation of Quinoline-8-Sulfonyl Chloride

This protocol is adapted from a patented industrial method.

Materials:

-

Quinoline

-

Chlorosulfonic acid

-

Thionyl chloride

-

Ice water

-

Nitrogen gas supply

-

Magnetic stirrer and heating mantle

-

Reaction vessel

Procedure:

-

Charge the reaction vessel with chlorosulfonic acid (6.0 g, 51.5 mmol) under a nitrogen atmosphere.

-

With stirring and under ice-cooling, add quinoline (1.0 g, 7.74 mmol) to the vessel.

-

Gradually raise the temperature of the reaction mixture to 140°C and maintain for 10 hours.

-

Cool the mixture to 40°C and add thionyl chloride (2.0 g, 16.0 mmol).

-

Increase the temperature to 70°C and continue the reaction for 4 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice water, which will cause the product to precipitate as a solid.

-

Stir the mixture for 30 minutes.

-

Collect the solid product by filtration and dry under a vacuum to yield quinoline-8-sulfonyl chloride.

Laboratory Synthesis of 8-Hydroxyquinoline-5-Sulfonamides

This protocol describes the synthesis of the sulfonyl chloride and its subsequent conversion to a sulfonamide.

Materials:

-

8-Hydroxyquinoline (8-HQ)

-

Chlorosulfonic acid

-

Anhydrous acetonitrile

-

Appropriate amine

-

Triethylamine

-

Magnetic stirrer

-

Ice bath

Procedure for 8-Hydroxyquinoline-5-sulfonyl chloride:

-

In a flask, dissolve 8-hydroxyquinoline in anhydrous acetonitrile.

-

Cool the solution in an ice bath.

-

Slowly add chlorosulfonic acid to the stirred solution.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

The resulting 8-hydroxyquinoline-5-sulfonyl chloride can be used in the next step, often without isolation.

Procedure for 8-Hydroxyquinoline-5-sulfonamide:

-

To the reaction mixture containing 8-hydroxyquinoline-5-sulfonyl chloride, add the desired amine (typically a 2 to 4-fold molar excess).

-

Add triethylamine as a hydrogen chloride scavenger.

-

Stir the reaction at room temperature.

-

Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by crystallization or column chromatography.

Applications in Drug Discovery and Signaling Pathways

Quinoline sulfonyl chlorides are pivotal precursors to quinoline sulfonamides, which have demonstrated a wide range of biological activities. Their mechanisms of action often involve the inhibition of key enzymes in disease-related signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway in Cancer

Several quinoline-based sulfonamides have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline sulfonamides.

Modulation of Pyruvate Kinase M2 (PKM2) in Cancer Metabolism

Quinoline-8-sulfonamide derivatives have been shown to modulate the activity of Pyruvate Kinase M2 (PKM2), a key enzyme in cancer cell metabolism. By inhibiting PKM2, these compounds can disrupt the metabolic reprogramming that fuels rapid cancer cell growth.

Caption: Mechanism of PKM2 inhibition by quinoline-8-sulfonamides.

Inhibition of Monoamine Oxidases and Cholinesterases in Neurodegenerative Diseases

Quinoline-sulfonamide hybrids have been investigated as multi-target inhibitors for enzymes implicated in neurodegenerative diseases like Alzheimer's disease. These compounds can simultaneously inhibit monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).

Caption: Dual inhibition of MAOs and Cholinesterases by quinoline-sulfonamides.

Conclusion

From their inferred discovery in the late 19th and early 20th centuries to their current indispensable role in modern drug discovery, quinoline sulfonyl chlorides have had a remarkable journey. Their synthetic accessibility and the diverse biological activities of their sulfonamide derivatives have solidified their position as a privileged scaffold in medicinal chemistry. The continued exploration of their synthesis and biological mechanisms of action promises to yield new therapeutic agents for a wide range of diseases.

A Theoretical Analysis of 2-Chloroquinoline-6-sulfonyl Chloride: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Chloroquinoline-6-sulfonyl chloride is a key intermediate in the synthesis of various pharmacologically active compounds. Understanding its molecular structure, electronic properties, and reactivity is crucial for the rational design of novel drug candidates. This whitepaper outlines a theoretical investigation of this compound using quantum chemical calculations. Due to the absence of publicly available theoretical studies on this specific molecule, this document serves as a comprehensive guide and template for such an analysis, presenting a typical workflow, data presentation, and interpretation. The methodologies described herein, based on Density Functional Theory (DFT), provide a framework for predicting the optimized geometry, vibrational frequencies, and electronic characteristics of the title compound.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including antimalarial, anticancer, and antibacterial agents. The substituent at the 6-position of the quinoline ring can significantly influence the biological activity. The sulfonyl chloride group, in particular, is a versatile functional group that can be used to introduce a sulfonyl moiety, which is present in many marketed drugs. This compound, therefore, represents a valuable scaffold for the synthesis of novel therapeutic agents.

Theoretical calculations, particularly quantum chemical methods, offer a powerful tool for elucidating the molecular properties of such compounds at the atomic level. These in-silico studies can provide insights into the molecule's three-dimensional structure, stability, and electronic properties, which are fundamental to its reactivity and interaction with biological targets. This guide details the standard computational protocols and data presentation for a thorough theoretical analysis of this compound.

Computational Methodology

The theoretical calculations outlined in this section are based on Density Functional Theory (DFT), a widely used method for its favorable balance between accuracy and computational cost.

2.1. Geometry Optimization The initial molecular structure of this compound would be built and optimized using a DFT method, such as the B3LYP functional, combined with a suitable basis set, for instance, 6-311++G(d,p). The optimization process is performed to locate the global minimum on the potential energy surface, corresponding to the most stable conformation of the molecule.

2.2. Vibrational Frequency Analysis Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data if available.

2.3. Electronic Property Analysis The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. Other electronic properties, including the dipole moment, polarizability, and molecular electrostatic potential (MEP), would also be computed to understand the charge distribution and reactive sites of the molecule.

Results and Discussion

This section would typically present the quantitative data obtained from the theoretical calculations. As no specific published data exists for this compound, the following tables are illustrative of how such data would be presented.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |

| C2-Cl | (e.g., 1.74) | Cl-C2-N1 | (e.g., 115.8) | C4-C3-C2-N1 | (e.g., 0.1) |

| C6-S | (e.g., 1.77) | C2-N1-C9 | (e.g., 117.5) | C5-C6-S-O1 | (e.g., -65.2) |

| S-O1 | (e.g., 1.43) | C5-C6-S | (e.g., 119.5) | C7-C6-S-Cl | (e.g., 114.8) |

| S-O2 | (e.g., 1.43) | O1-S-O2 | (e.g., 122.1) | ||

| S-Cl' | (e.g., 2.07) | O1-S-Cl' | (e.g., 107.3) |

Table 2: Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| (e.g., 3100-3000) | C-H stretching | (e.g., Low) | (e.g., High) |

| (e.g., 1600-1450) | C=C and C=N stretching | (e.g., Medium) | (e.g., High) |

| (e.g., 1375 & 1185) | SO₂ asymmetric & symmetric stretching | (e.g., High) | (e.g., Medium) |

| (e.g., 850) | C-Cl stretching | (e.g., Medium) | (e.g., Low) |

| (e.g., 570) | S-Cl stretching | (e.g., Low) | (e.g., Medium) |

Table 3: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy (eV) | (e.g., -7.5) |

| LUMO Energy (eV) | (e.g., -2.1) |

| HOMO-LUMO Gap (eV) | (e.g., 5.4) |

| Dipole Moment (Debye) | (e.g., 4.2) |

| Polarizability (a.u.) | (e.g., 150.3) |

Visualizations

4.1. Computational Workflow

The following diagram illustrates the typical workflow for the theoretical analysis of a molecule like this compound.

An In-depth Technical Guide to the Physical Appearance and Stability of 2-Chloroquinoline-6-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Chloroquinoline-6-sulfonyl chloride (CAS No: 205055-71-6), a key intermediate in organic synthesis. Due to the compound's specialized nature, publicly available data on its quantitative properties are limited. This document collates available information on its physical appearance, stability, and handling, supplemented with general principles for compounds of this class. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into its handling, storage, and reactivity. This guide emphasizes safe laboratory practices and provides a framework for stability assessment.

Physical and Chemical Properties

This compound is a multifaceted compound utilized in the synthesis of a variety of organic molecules.[1] Its physical and chemical characteristics are foundational to its application in research and development.

Physical Appearance

The compound is typically supplied as a solid.[2] Visual descriptions from various commercial suppliers are summarized in the table below.

| Parameter | Description | Source |

| Physical State | Solid | [2] |

| Color | Off-White to Beige | [1] |

| Form | Solid | [3][4] |

Table 1: Physical Appearance of this compound

Physicochemical Data

Precise quantitative data for properties such as melting and boiling points are not consistently reported in publicly available literature. The provided data represents the most current information available from commercial and database sources.

| Property | Value | Notes |

| Molecular Formula | C₉H₅Cl₂NO₂S | [1][5] |

| Molecular Weight | 262.11 g/mol | [5] |

| CAS Number | 205055-71-6 | [1] |

| Melting Point | Not available | Data not found in public literature. |

| Boiling Point | Not available | [6] |

| Solubility | Soluble in various organic solvents; Insoluble in water. | [3] Specific quantitative solubility data is not available. |

Table 2: Physicochemical Properties of this compound

Stability and Reactivity

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic applications. The presence of a sulfonyl chloride group on the quinoline scaffold dictates its primary reactivity patterns.

General Stability

This compound is noted to be hygroscopic and sensitive to moisture.[1] It should be handled under an inert atmosphere to prevent degradation.[1] For long-term storage, refrigeration at 2-8°C is recommended.[1][6]

Decomposition Pathways

The primary pathway for the decomposition of heteroaromatic sulfonyl chlorides is through hydrolysis.[7] Contact with water or moist air will lead to the hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid. This reaction is typical for sulfonyl chlorides and is a key consideration for its handling and the design of reactions.[8][9][10][11]

The 2-chloroquinoline moiety itself can also undergo hydrolysis, although this process is generally slower. Studies on related 2-chloroquinolines indicate that they can be hydrolyzed to the corresponding quinolones.[12]

Thermal decomposition pathways for this specific compound are not detailed in the literature. However, general degradation of related organic compounds under thermal stress can involve complex reactions, including the elimination of sulfur dioxide.[13]

Experimental Protocols

Detailed, validated experimental protocols for the analysis of this compound are not publicly available and are typically proprietary to the manufacturers. However, standard analytical techniques for compounds of this class can be applied.

Determination of Purity (Illustrative HPLC Method)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. A general approach would be:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound.

-

Sample Preparation: A dilute solution of the compound in a suitable organic solvent (e.g., acetonitrile).

Structural Confirmation (Illustrative NMR and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of the compound.

-

¹H and ¹³C NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra would be analyzed to confirm the presence of the quinoline ring protons and carbons, and the substitution pattern.

-

Mass Spectrometry: Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) could be used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Stability Study Protocol (Illustrative)

To assess the stability of this compound, a formal stability study could be designed according to ICH guidelines.[14]

-

Storage Conditions: Samples would be stored under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and protected from light.

-

Time Points: Samples would be pulled at specified time intervals (e.g., 0, 1, 3, 6 months).

-

Analysis: At each time point, the samples would be analyzed for appearance, purity (by HPLC), and the presence of degradation products.

Handling and Storage

Due to its reactivity and sensitivity, proper handling and storage procedures are crucial.

-

Handling: Work in a well-ventilated area, preferably under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Keep in a cool, dry place, refrigerated at 2-8°C.[1][6] Avoid contact with water and moisture.

Conclusion

This compound is a reactive intermediate with specific handling and storage requirements due to its sensitivity to moisture. While detailed quantitative physicochemical data is not widely available, its qualitative properties and reactivity patterns are consistent with those of other heteroaromatic sulfonyl chlorides. The information and protocols outlined in this guide provide a foundational understanding for researchers and professionals working with this compound, enabling its safe and effective use in the synthesis of novel molecules for drug discovery and other applications.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-Chloroquinoline 99 612-62-4 [sigmaaldrich.com]

- 3. Buy 2-Chloroquinoxaline-6-sulfonyl chloride | 877078-00-7 [smolecule.com]

- 4. gjbzwzw.com [gjbzwzw.com]

- 5. scbt.com [scbt.com]

- 6. arctomsci.com [arctomsci.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

- 10. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

Methodological & Application

Application Notes and Protocols for 2-Chloroquinoline-6-sulfonyl Chloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Chloroquinoline-6-sulfonyl chloride, a key intermediate in the synthesis of diverse organic molecules, particularly novel sulfonamide derivatives with potential therapeutic applications.

Application Notes

This compound is a versatile bifunctional reagent, possessing two reactive sites: the sulfonyl chloride group and the chloro-substituted quinoline ring. This dual reactivity allows for its application in the synthesis of a wide array of compounds, most notably 2-chloroquinoline-6-sulfonamides. These derivatives are of significant interest in medicinal chemistry and drug development due to the established pharmacological activities of both the quinoline and sulfonamide moieties.

The primary application of this compound is in the synthesis of sulfonamides through the reaction of the sulfonyl chloride group with primary or secondary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting 2-chloroquinoline-6-sulfonamide scaffold can serve as a precursor for further functionalization. The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, enabling the introduction of various substituents and the creation of diverse molecular libraries for biological screening.

Key Applications Include:

-